molecular formula C19H13N7OS2 B2615170 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251563-40-2

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2615170
CAS No.: 1251563-40-2
M. Wt: 419.48
InChI Key: UMZGTXVJZSGECS-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13N7OS2 and its molecular weight is 419.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

A significant area of research involving this compound revolves around the synthesis of novel heterocyclic compounds and their subsequent characterization. Studies have demonstrated methods for creating various derivatives of this compound through reactions that yield heterocyclic compounds with potential biological activity. For instance, Patel et al. (2015) described the synthesis of benzamide derivatives through specific reactions, characterized by spectral studies, with a focus on their antibacterial and antifungal activities against different strains of bacteria and fungi G. K. Patel & H. S. Patel, 2015.

Applications in Organic Electronics

Another area of exploration is the application of this compound in organic electronics, specifically in the development of organic solar cells. Research by Karakus et al. (2012) into benzotriazole and benzothiadiazole-containing copolymers, which include the chemical structure of interest, highlighted their potential use in bulk heterojunction photovoltaic devices. The study reported on the synthesis of such copolymers and their application, demonstrating promising results in terms of open circuit voltage, short-circuit current density, and power conversion efficiency M. Karakus et al., 2012.

Antibacterial Activities

Research has also focused on evaluating the antibacterial potential of derivatives of this compound. For example, Zhang et al. (2010) synthesized a series of Schiff bases, amides, and other derivatives to screen for antibacterial activities against various bacteria, including B. subtilis, S. aureus, and E. coli. The study provided insights into the structural activity relationships that contribute to the antibacterial efficacy of these compounds Yan Zhang et al., 2010.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7OS2/c1-11-16(18(27)20-13-8-5-9-14-17(13)24-29-23-14)22-25-26(11)19-21-15(10-28-19)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZGTXVJZSGECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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